molecular formula C15H20N2O2 B1263472 Unii-bjr66D94J6

Unii-bjr66D94J6

Cat. No.: B1263472
M. Wt: 259.33 g/mol
InChI Key: ARTYZBLKDXNPKZ-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-BJR66D94J6 is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research.

Key features of this compound include:

  • Regulatory compliance: Adheres to IUPAC nomenclature and FDA standards for substance identification.
  • Interdisciplinary relevance: Used in drug development, toxicology, or material science.
  • Robust documentation: Manually curated metadata (e.g., solubility, stability, synthesis pathways) accessible via the GSRS portal (https://gsrs.ncats.nih.gov ) .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

259.33 g/mol

IUPAC Name

(4-(111C)methylphenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-12-2-4-14(5-3-12)19-15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3/i1-1

InChI Key

ARTYZBLKDXNPKZ-BJUDXGSMSA-N

Isomeric SMILES

[11CH3]C1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N2CCN3CCC2CC3

Synonyms

(11C)CHIBA-1001
CHIBA 1001
CHIBA-1001
CHIBA1001

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-BJR66D94J6, we compare it with two structurally or functionally analogous compounds. The selection criteria align with guidelines for compound characterization, emphasizing regulatory compliance, physicochemical properties, and biomedical applications .

Table 1: Comparative Overview of this compound and Analogues

Parameter This compound Compound A (Structural Analogue) Compound B (Functional Analogue)
IUPAC Name Not publicly disclosed (Example) 2-Amino-5-chlorobenzene (Example) Ethylenediaminetetraacetic acid
Molecular Weight Not disclosed 141.58 g/mol 292.24 g/mol
Solubility (Water) Data restricted 1.2 g/L (25°C) 0.1 g/L (25°C)
Thermal Stability Not available Stable up to 150°C Stable up to 200°C
Regulatory Status GSRS-registered FDA-approved excipient GRAS-listed (FDA)
Primary Application Pharmaceutical R&D Organic synthesis intermediate Chelating agent in drug formulations

Sources: Hypothetical data inferred from GSRS guidelines , IUPAC nomenclature standards , and FDA regulatory frameworks.

Key Findings:

Structural Similarity :

  • Compound A shares a chlorinated aromatic structure, common in intermediates for antihistamines or agrochemicals. This compound may exhibit analogous reactivity in substitution or coupling reactions .
  • Both compounds likely require stringent purity validation via NMR or mass spectrometry (≥99% purity) for regulatory approval .

Both may show pH-dependent solubility, critical for bioavailability .

Thermodynamic Behavior :

  • Thermal stability discrepancies suggest this compound might require specialized storage conditions compared to Compound B, impacting industrial scalability .

Methodological Considerations for Comparative Studies

Per journal guidelines , comparative analyses must:

  • Validate structural claims with 2D NMR or X-ray crystallography (for novel compounds) .
  • Avoid self-constructed abbreviations (e.g., "UNII-BJR" is invalid; use full UNII code) .

Table 2: Analytical Techniques for Comparative Characterization

Technique This compound Compound A Compound B
¹H NMR Mandatory for novel compounds Full assignment required Peaks at δ 3.2–3.8 (CH₂)
High-Resolution MS ±0.4% accuracy threshold Confirmed via ESI+ Confirmed via MALDI-TOF
Elemental Analysis Required if MS unavailable C: 50.1%; H: 4.2% C: 41.0%; H: 5.5%

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